cyclopentyl(diphenyl)phosphane;iron;methanesulfonic acid;N-methyl-2-phenylaniline;palladium

Description

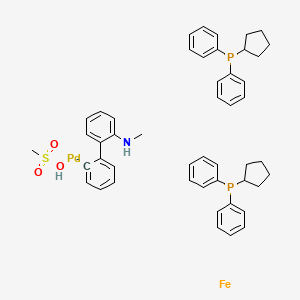

The compound "cyclopentyl(diphenyl)phosphane; iron; methanesulfonic acid; N-methyl-2-phenylaniline; palladium" is a palladium-based precatalyst with a complex ligand system. Its structure includes:

- Cyclopentyl(diphenyl)phosphane: A bulky phosphane ligand providing steric and electronic modulation for palladium coordination.

- Iron: Likely part of a ferrocene-based ligand (e.g., 1,1'-bis(diphenylphosphino)ferrocene), enhancing redox activity .

- Methanesulfonic acid (MSA): Acts as a counterion (mesylate) and proton source, stabilizing the palladium center .

- N-Methyl-2-phenylaniline: Aromatic amine contributing to the palladacycle structure, influencing solubility and catalytic activity .

- Palladium: The catalytic metal center, typically in a +2 oxidation state .

This complex is used in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) due to its air stability and high activity .

Properties

Molecular Formula |

C48H54FeNO3P2PdS- |

|---|---|

Molecular Weight |

949.2 g/mol |

IUPAC Name |

cyclopentyl(diphenyl)phosphane;iron;methanesulfonic acid;N-methyl-2-phenylaniline;palladium |

InChI |

InChI=1S/2C17H19P.C13H12N.CH4O3S.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;;/h2*1-6,9-12,17H,7-8,13-14H2;2-7,9-10,14H,1H3;1H3,(H,2,3,4);;/q;;-1;;; |

InChI Key |

ZFKAPUVLPIURMW-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Fe].[Pd] |

Origin of Product |

United States |

Preparation Methods

The synthesis of cyclopentyl(diphenyl)phosphane;iron;methanesulfonic acid;N-methyl-2-phenylaniline;palladium involves several steps and specific reaction conditions. One common method involves the use of palladium catalysts in a Suzuki–Miyaura coupling reaction . This reaction typically requires a palladium precursor, such as palladium acetate (Pd(OAc)2), and a ligand, such as triphenylphosphine (PPh3), to form the active catalyst . The reaction conditions often include a base, such as potassium carbonate (K2CO3), and a solvent, such as dichloromethane .

Chemical Reactions Analysis

Cyclopentyl(diphenyl)phosphane;iron;methanesulfonic acid;N-methyl-2-phenylaniline;palladium undergoes various types of chemical reactions, including:

Oxidation: This compound can undergo oxidation reactions, where it loses electrons and increases its oxidation state.

Reduction: It can also participate in reduction reactions, where it gains electrons and decreases its oxidation state.

Substitution: Substitution reactions involve the replacement of one functional group with another, often facilitated by the palladium catalyst.

Common reagents used in these reactions include organoboron compounds, such as potassium organotrifluoroborate salts, and bases like potassium carbonate . The major products formed from these reactions depend on the specific reactants and conditions used but often include complex organic molecules with new carbon-carbon bonds .

Scientific Research Applications

Cyclopentyl(diphenyl)phosphane;iron;methanesulfonic acid;N-methyl-2-phenylaniline;palladium has a wide range of scientific research applications, including:

Biology: This compound can be used to modify biological molecules, enabling the study of complex biological processes.

Mechanism of Action

The mechanism by which cyclopentyl(diphenyl)phosphane;iron;methanesulfonic acid;N-methyl-2-phenylaniline;palladium exerts its effects involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition, where it forms a new bond with an electrophilic organic group, increasing its oxidation state.

Transmetalation: The nucleophilic organic group is transferred from the boron reagent to the palladium catalyst.

Reductive Elimination: The palladium catalyst undergoes reductive elimination, forming the final product and regenerating the active catalyst.

Comparison with Similar Compounds

Structural and Ligand Variations

Key Observations :

- Ligand Bulkiness : Cyclopentyl(diphenyl)phosphane offers moderate steric hindrance compared to adamantyl (Mor-Dalphos) or dicyclohexyl (CPhos) groups. This affects substrate accessibility and reaction rates .

- Redox Activity: Ferrocene in the target compound enables redox-mediated catalysis, unlike non-ferrocene analogs .

- Counterion Role : Methanesulfonate stabilizes Pd(II) and facilitates ligand protonation, critical for precatalyst activation .

Catalytic Performance

Electronic Effects :

Biological Activity

The compound cyclopentyl(diphenyl)phosphane;iron;methanesulfonic acid;N-methyl-2-phenylaniline;palladium is a complex organometallic compound that has gained attention in various fields, particularly in catalysis and medicinal chemistry. This article explores its biological activity, synthesizing existing research findings, case studies, and potential applications.

Chemical Structure and Properties

The molecular formula for this compound is , indicating a complex structure that includes phosphane, iron, and palladium components. The presence of methanesulfonic acid and N-methyl-2-phenylaniline suggests potential interactions with biological systems.

Biological Activity Overview

Research has indicated that compounds containing phosphane and metal complexes can exhibit significant biological activity, including:

- Antitumor Activity : Organometallic compounds have been studied for their potential to inhibit tumor growth. For instance, palladium complexes have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Enzyme Inhibition : Compounds similar to the one have been evaluated for their ability to inhibit enzymes such as cyclooxygenase (COX). For example, a related compound demonstrated high COX-2 selectivity with an IC50 value of 0.0032 µM, highlighting the potential for anti-inflammatory applications .

- Antimicrobial Properties : Organometallic compounds often exhibit antimicrobial activity due to their ability to interact with microbial cell membranes and disrupt cellular functions.

1. Antitumor Efficacy

A study focusing on palladium complexes demonstrated that they could effectively induce apoptosis in cancer cells through the activation of specific signaling pathways. The compound's ability to interact with DNA and inhibit replication was a significant finding.

2. Enzyme Inhibition Studies

In a comparative analysis of various phosphane-containing compounds, it was found that those with methanesulfonic acid groups exhibited enhanced selectivity for COX-2 over COX-1, suggesting a lower risk of gastrointestinal side effects compared to traditional NSAIDs .

Data Table: Biological Activity Summary

| Activity Type | Description | Reference |

|---|---|---|

| Antitumor Activity | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | Selective inhibition of COX-2 | |

| Antimicrobial | Disruption of microbial cell membranes |

The biological activity of this compound may be attributed to several mechanisms:

- Metal-Catalyzed Reactions : The iron and palladium components can facilitate redox reactions that generate reactive oxygen species (ROS), leading to cellular stress and apoptosis.

- Ligand Interactions : The phosphane ligands may enhance the solubility and bioavailability of the metal centers, allowing for better interaction with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.